6-({[(4-methylphenyl)methyl]carbamoyl}methyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide

Catalog No.
S6872725
CAS No.
1251681-93-2
M.F
C16H15N5O3S
M. Wt
357.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-({[(4-methylphenyl)methyl]carbamoyl}methyl)-7-ox...

CAS Number

1251681-93-2

Product Name

6-({[(4-methylphenyl)methyl]carbamoyl}methyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide

IUPAC Name

6-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-7-oxo-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide

Molecular Formula

C16H15N5O3S

Molecular Weight

357.4 g/mol

InChI

InChI=1S/C16H15N5O3S/c1-9-2-4-10(5-3-9)6-18-11(22)7-21-8-19-12-13(15(17)23)20-25-14(12)16(21)24/h2-5,8H,6-7H2,1H3,(H2,17,23)(H,18,22)

InChI Key

LMSMHMCUPUMCLT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)SN=C3C(=O)N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)SN=C3C(=O)N

The exact mass of the compound 6-({[(4-methylphenyl)methyl]carbamoyl}methyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide is 357.08956053 g/mol and the complexity rating of the compound is 576. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

6-({[(4-methylphenyl)methyl]carbamoyl}methyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide is a complex organic compound characterized by a thiazolo-pyrimidine structure. Its molecular formula is C16H15N5O3SC_{16}H_{15}N_{5}O_{3}S and it has a molecular weight of 357.4 g/mol . The compound features a thiazole ring fused to a pyrimidine ring, with various functional groups that enhance its chemical reactivity and potential biological activity. The specific arrangement of atoms and functional groups provides unique properties that can be exploited in medicinal chemistry.

  • Heterocyclic Ring Structure: The molecule contains several heterocyclic rings, which are ring structures containing atoms other than carbon. These rings are often found in biologically active molecules . Research in this area could involve investigating the compound's potential for interacting with biological targets.
  • Functional Groups: The molecule also contains various functional groups, such as a carboxamide group and a carbonyl group. These groups can be involved in various chemical reactions and interactions . Research could focus on understanding how these functional groups contribute to the molecule's properties.
Typical of thiazolo-pyrimidines, including:

  • Nucleophilic substitutions: The presence of the carbamoyl group makes the molecule susceptible to nucleophilic attack.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to release the corresponding amine and carboxylic acid.
  • Oxidation and reduction: The keto group in the structure may participate in redox reactions, allowing for further modifications to the compound.

These reactions are fundamental for modifying the compound to enhance its efficacy or reduce toxicity for specific applications.

Preliminary studies suggest that 6-({[(4-methylphenyl)methyl]carbamoyl}methyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide exhibits significant biological activity. It may interact with various biological targets such as:

  • Enzymes: Potential inhibition of kinases or proteases involved in critical signaling pathways.
  • Receptors: Modulation of receptor activity could influence cellular responses and signal transduction mechanisms.

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the thiazolo-pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Carbamoylation: The introduction of the carbamoyl group is performed using isocyanates or carbamates under controlled conditions.
  • Final modifications: Further functionalization may involve nucleophilic substitutions or other organic transformations to achieve the desired structure.

These synthetic methods require careful optimization of reaction conditions to ensure high yields and purity of the final product.

6-({[(4-methylphenyl)methyl]carbamoyl}methyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide has potential applications in various fields:

  • Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting specific diseases.
  • Agricultural Chemistry: Possible use as a pesticide or herbicide due to its biological activity against pests.
  • Biochemical Research: Utilized as a tool compound for studying enzyme kinetics and receptor interactions.

Interaction studies are crucial for understanding how this compound affects biological systems. Key areas of research include:

  • Binding Affinity: Determining how strongly the compound binds to its target enzymes or receptors.
  • Mechanism of Action: Elucidating how the compound influences cellular pathways and biological processes.
  • Toxicity Studies: Assessing the safety profile of the compound in vitro and in vivo.

Such studies will provide insights into its potential therapeutic applications and safety considerations.

Several similar compounds share structural characteristics with 6-({[(4-methylphenyl)methyl]carbamoyl}methyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide. Here are some notable examples:

Compound NameMolecular FormulaKey Features
6-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamideC15H12FN5O3SC_{15}H_{12}FN_{5}O_{3}SContains a fluorinated phenyl group, potentially altering biological activity .
1-{7-Oxo-6-[(phenylcarbamoyl)methyl]-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL}-N-(propan-2-YL)piperidine-3-carboxamideC23H28N6O3SC_{23}H_{28}N_{6}O_{3}SFeatures a piperidine moiety which may enhance solubility and bioavailability .

These compounds exhibit similar thiazolo-pyrimidine frameworks but differ in their substituents, which could lead to variations in their biological activities and applications. The unique combination of functional groups in 6-({[(4-methylphenyl)methyl]carbamoyl}methyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide distinguishes it from these analogs and suggests unique pharmacological properties worth exploring further.

XLogP3

0.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

357.08956053 g/mol

Monoisotopic Mass

357.08956053 g/mol

Heavy Atom Count

25

Dates

Last modified: 11-23-2023

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